3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c12-7-3-1-6(2-4-7)8-5-9(13)11-10(8)14/h1-4,8,12H,5H2,(H,11,13,14) |
InChI Key |
HFKWGSAUBYZFSE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Pyrrolidine 2,5 Diones
General Synthetic Approaches for the Pyrrolidine-2,5-dione Nucleus
The construction of the core pyrrolidine-2,5-dione ring can be achieved through several key synthetic transformations. These methods offer flexibility in introducing various substituents onto the heterocyclic ring, allowing for the fine-tuning of physicochemical and biological properties.
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This reaction is particularly effective for the synthesis of substituted pyrrolidine-2,5-diones, where maleimides and itaconimides serve as excellent Michael acceptors. researchgate.netnih.gov The electron-deficient double bond of the maleimide (B117702) ring readily reacts with a wide range of nucleophiles, including carbanions, amines, and thiols. researchgate.netnih.gov
This approach is highly valued for its synthetic efficiency and the diverse range of structures it can generate. nih.gov Organocatalytic asymmetric Michael additions have been developed to produce enantiomerically pure pyrrolidinedione derivatives, which is crucial for the development of stereospecific therapeutic agents. nih.govnih.gov For instance, the reaction of a substituted maleimide with a suitable pronucleophile can be catalyzed by a chiral organocatalyst to yield a stereopure succinimide (B58015) product. nih.gov
Another prominent strategy involves the 1,3-dipolar cycloaddition of nitrones to N-substituted maleimides. This method provides access to unique, enantiopure spiro-fused heterocyclic systems containing the pyrrolidine-2,5-dione moiety with high diastereoselectivity. nih.gov
| Reaction Type | Reactants | Key Features | Reference(s) |
| Michael Addition | Nucleophile + Maleimide/Itaconimide | Forms C-C or C-heteroatom bonds; versatile for creating substituted succinimides. | researchgate.netnih.gov |
| Asymmetric Michael Addition | Pronucleophile + Maleimide + Chiral Catalyst | Produces enantio- and diastereopure products. | nih.govnih.gov |
| 1,3-Dipolar Cycloaddition | Chiral Nitrone + N-Substituted Maleimide | Yields enantiopure spiro-fused heterocycles. | nih.gov |
Condensation reactions provide a powerful and direct route to the pyrrolidine-2,5-dione nucleus, often through multicomponent strategies that enhance synthetic efficiency. A common approach involves the reaction of an amine, an aldehyde, and a dicarbonyl compound. nih.gov For example, a three-component, one-pot procedure can be employed where an amine and an aldehyde first react to form an imine intermediate. This intermediate subsequently reacts with a tricarbonyl reagent, often generated in situ via a Claisen condensation, to furnish the final pyrrolidinedione product. nih.gov
Another effective method is the condensation of pre-formed heterocyclic structures, such as quinazolinones, with anhydrides like phthalic anhydride (B1165640) or succinic anhydride to yield pyrrolidine-2,5-dione derivatives. researchgate.net Three-component condensation reactions of aldehydes, aromatic amines, and ethyl pyruvate (B1213749) have also been reported to successfully generate the related 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-one structures. researchgate.net These methods are advantageous as they often utilize readily available starting materials to construct complex heterocyclic systems in a single step.
The intramolecular cyclization of linear precursors is a fundamental strategy for the formation of heterocyclic rings, including the pyrrolidine-2,5-dione core. researchgate.netdntb.gov.ua A conceptually straightforward approach involves the cyclization of a 1,4-dicarboxylic acid derivative, such as an amic acid (an amide derivative of a dicarboxylic acid). The formation of the five-membered succinimide ring is typically achieved by heating the amic acid precursor, often in the presence of a dehydrating agent like acetic anhydride or via thermal condensation.
This heterolytic cyclization proceeds through the nucleophilic attack of the amide nitrogen onto one of the carbonyl carbons of the dicarboxylic acid moiety, followed by the elimination of a water molecule to form the stable imide ring. researchgate.netdntb.gov.ua This method is widely applicable and allows for the incorporation of substituents on the nitrogen atom by starting with the appropriate primary amine.
Rearrangement reactions offer elegant and sometimes unexpected pathways to complex molecular architectures. In the context of pyrrolidinedione synthesis, a notable example involves a sequence of Michael addition followed by a Nef-type rearrangement. rsc.org This one-pot process has been used to transform coumarin (B35378) derivatives into 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine products with excellent yields. rsc.org
The reaction mechanism, elucidated through quantum chemical studies, involves the initial Michael addition of nitromethane (B149229) to the coumarin substrate. This is followed by a Nef-type rearrangement of the resulting nitromethyl group into a nitroso-hydroxymethyl intermediate. The final step is a cyclization event, which involves the opening of the coumarin's lactone ring and the formation of the new pyrrolidine-2,5-dione ring. rsc.org This synthetic route highlights how tandem reactions incorporating rearrangements can provide efficient access to highly functionalized pyrrolidinedione systems. rsc.org
| Synthetic Approach | Description | Key Intermediates/Steps | Reference(s) |
| Condensation Reaction | A three-component reaction of an amine, aldehyde, and dicarbonyl compound. | Imine formation, reaction with a tricarbonyl reagent. | nih.gov |
| Intramolecular Cyclization | Cyclization of a 1,4-dicarboxylic acid derivative (amic acid). | Nucleophilic attack of amide nitrogen, dehydration. | researchgate.netdntb.gov.ua |
| Rearrangement Reaction | Michael addition followed by a Nef-type rearrangement and cyclization. | Nitromethyl adduct, nitroso-hydroxymethyl intermediate. | rsc.org |
Synthetic Routes to 3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione and Structurally Related Phenolic Pyrrolidinediones
The synthesis of pyrrolidine-2,5-diones bearing a phenolic moiety, such as the 4-hydroxyphenyl group, is of significant interest due to the potential for these compounds to interact with various biological targets. Direct strategies have been developed to incorporate this functional group into the pyrrolidinedione scaffold.
The direct synthesis of this compound can be envisioned through the application of general synthetic methods using appropriately substituted starting materials. A primary strategy would be the Michael addition of a nucleophile derived from a 4-hydroxyphenyl precursor to a maleimide. For example, the conjugate addition of a 4-hydroxyphenylacetonitrile anion or a related carbanion to N-substituted maleimide would directly install the 4-hydroxyphenylmethyl group at the 3-position of the pyrrolidine (B122466) ring. Subsequent functional group manipulations could then yield the target compound.
Alternatively, multi-component condensation reactions can be adapted to incorporate the phenolic moiety. The reaction of 4-hydroxybenzaldehyde, an amine, and a suitable dicarbonyl component could potentially lead to the formation of a this compound derivative. Research has shown the successful synthesis of related structures, such as 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, through a three-component reaction involving 4-aminophenol. researchgate.net While this places the hydroxyphenyl group on the nitrogen, it demonstrates the feasibility of incorporating phenolic groups through condensation routes.
Furthermore, synthetic routes to the closely related (+/-)-3-(4-hydroxyphenyl)pyrrolidines have been established, which can serve as precursors or provide strategic insights for the synthesis of the dione (B5365651) analogue. nih.gov These syntheses often involve the construction of a pyrrolidine ring with the 4-hydroxyphenyl substituent already in place, which can then be oxidized to the desired dione.
Approaches for N-Substitution and Modifications at Other Pyrrolidine Ring Positions
The modification of the pyrrolidine-2,5-dione core, particularly at the nitrogen atom and other positions on the ring, is a key strategy for developing analogues with diverse properties.
N-Substitution:
The nitrogen atom of the succinimide ring is a common site for derivatization. N-aryl substituted pyrrolidine-2,5-diones can be synthesized through various methods. One prevalent approach involves the reductive isomerisation of an (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione using iron in acetic acid to yield substituted N-aryl pyrollo-quinolines, indicating the feasibility of introducing aryl groups at the nitrogen position jocpr.com. Another versatile method for the synthesis of N-aryl-substituted pyrrolidines is the successive reductive amination of diketones with anilines, catalyzed by iridium complexes through transfer hydrogenation mdpi.comnih.gov. This method has shown broad applicability with various substituted anilines mdpi.comnih.gov.
Furthermore, the synthesis of N-substituted pyrrolidines can be achieved from other cyclic precursors. For instance, the Williamson reaction between 3-hydroxy-L-proline and a suitable chloro-heterocycle in the presence of a base like cesium carbonate has been utilized in the synthesis of complex drug molecules containing a pyrrolidine ring nih.gov.
Modifications at Other Pyrrolidine Ring Positions:
Functionalization at other positions of the pyrrolidine ring is also crucial for creating structural diversity. For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones have been synthesized and evaluated for their biological activities researchgate.net. The introduction of a substituent at the 3-position can be achieved through various reactions. A notable example is the rhodium(III)-catalyzed ortho-alkenylation of substituted anilides with maleimides, which yields 3-arylated maleimides and, as a minor product, 3-arylated succinimides researchgate.net.
A novel approach for the synthesis of 3-substituted succinimides involves a light-induced degradation of metallocarbonyl complexes, which circumvents the issue of ring-opening under basic conditions often required for oxa-Michael additions to maleimides acs.org. Additionally, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been accomplished via a catalytic Michael reaction, highlighting a pathway to introduce diverse heterocyclic moieties at the 3-position nih.gov.
Table 1: Examples of N-Substituted and Ring-Modified Pyrrolidine-2,5-dione Derivatives
| Compound Class | Synthetic Method | Key Reagents | Reference |
| N-Aryl Pyrollo-Quinolines | Reductive Isomerisation | Iron, Acetic Acid | jocpr.com |
| N-Aryl-Substituted Pyrrolidines | Reductive Amination | Iridium Catalyst, Formic Acid | mdpi.comnih.gov |
| 3-Chloro-1-Aryl Pyrrolidine-2,5-diones | Not specified | Not specified | researchgate.net |
| 3-Arylated Succinimides | Rhodium(III)-Catalyzed Alkenylation | Rhodium(III) Catalyst | researchgate.net |
| 3-Substituted Succinimides | Light-Induced Degradation | Metallocarbonyl Complexes | acs.org |
| 3-Heteryl Substituted Pyrrolidine-2,5-diones | Catalytic Michael Reaction | Not specified | nih.gov |
Advanced Synthetic Techniques and Novel Precursors for Pyrrolidine-2,5-dione Analogues
Modern synthetic chemistry offers advanced techniques that can enhance the efficiency and scope of pyrrolidine-2,5-dione synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyrrolidine core. For example, a microwave-assisted, three-component reaction of maleic anhydride, thiosemicarbazide, and ethyl (N-arylhydrazono)-chloroacetates has been developed to produce thiazolyl-pyridazinediones, demonstrating the utility of microwave irradiation in constructing complex heterocyclic systems in a one-pot fashion mdpi.com.
In another instance, the synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides was achieved through both conventional heating and microwave irradiation, with the latter providing good yields at lower reaction times mdpi.com. Microwave irradiation has also been employed in the N-alkylation of pyrrolidine-fused chlorins, showcasing its application in modifying existing pyrrolidine ring systems nih.gov. The synthesis of pyrazoline derivatives from chalcones and hydrazides has also been effectively carried out using microwave assistance, highlighting a green and efficient approach researchgate.net.
Table 2: Microwave-Assisted Synthesis of Heterocyclic Compounds
| Product Class | Reaction Type | Key Features | Reference |
| Thiazolyl-Pyridazinediones | Three-Component Reaction | One-pot, Efficient | mdpi.com |
| Acetamide (B32628) Derivatives | Nucleophilic Substitution | Reduced reaction time, Good yields | mdpi.com |
| Pyrrolidine-Fused Chlorins | N-Alkylation | Faster reaction | nih.gov |
| Pyrazoline Derivatives | Cyclocondensation | Green chemistry | researchgate.net |
Catalysis plays a pivotal role in the stereoselective and efficient synthesis of pyrrolidine derivatives. A variety of catalysts have been employed to construct and functionalize the pyrrolidine ring.
Lewis Acid Catalysis: The synthesis of 3-phenylpyrrolidine (B1306270) has been achieved through a [4+2] cycloaddition of nitrostyrene (B7858105) and a vinyl ether, promoted by a methylaluminum bis(2,6-diphenylphenoxide) Lewis acid sci-hub.se.
Transition Metal Catalysis: Transition metals are widely used in the synthesis of pyrrolidine derivatives. For instance, iridium-catalyzed transfer hydrogenation has been effectively used for the reductive amination of diketones to form N-aryl-substituted pyrrolidines mdpi.comnih.gov. Rhodium(III) catalysis has been employed for the C-H activation and subsequent alkenylation of anilides with maleimides to generate 3-arylated succinimides researchgate.net. Furthermore, a catalytic Michael reaction has been utilized for the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones nih.gov.
Organocatalysis: Chiral organocatalysts have been instrumental in the enantiodivergent total synthesis of complex molecules containing the pyrrolidine ring. For example, a chiral cis-2,5-disubstituted pyrrolidine organocatalyst was used in a [4+2] cycloaddition reaction to synthesize β-lycorane with high diastereoselectivity and enantioselectivity acs.org.
Table 3: Catalyst-Mediated Reactions for Pyrrolidine Synthesis
| Catalyst Type | Reaction | Substrates | Product | Reference |
| Lewis Acid | [4+2] Cycloaddition | Nitrostyrene, Vinyl Ether | 3-Phenylpyrrolidine | sci-hub.se |
| Iridium | Reductive Amination | Diketones, Anilines | N-Aryl-Substituted Pyrrolidines | mdpi.comnih.gov |
| Rhodium(III) | C-H Alkenylation | Anilides, Maleimides | 3-Arylated Succinimides | researchgate.net |
| Chiral Pyrrolidine | [4+2] Cycloaddition | 2,4-Dienals | β-Lycorane | acs.org |
Structure Activity Relationship Sar Investigations of 3 4 Hydroxyphenyl Pyrrolidine 2,5 Dione Derivatives
Impact of Substituents on the Pyrrolidine-2,5-dione Ring System on Biological Activity
The biological activity of derivatives is profoundly influenced by the nature and position of substituents on the pyrrolidine-2,5-dione ring. nih.gov Modifications at the C3 and nitrogen positions have been shown to be particularly critical in modulating the pharmacological profile of these compounds, affecting everything from anticonvulsant to anticancer activity.
The spatial arrangement of atoms and the position of substituents on the pyrrolidine (B122466) ring are crucial determinants of biological activity. The non-planar, puckered nature of the saturated pyrrolidine ring allows for stereoisomers with distinct three-dimensional shapes, which can lead to different binding interactions with biological targets. nih.gov
Research has demonstrated that anticonvulsant activity is strongly affected by substituents at the C3 position of the pyrrolidine-2,5-dione scaffold. nih.gov For instance, in one study, derivatives with a 3-isopropyl or 3-benzhydryl group showed significant protection in the subcutaneous pentylenetetrazole (scPTZ) test, whereas 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov This highlights how the size and nature of the C3 substituent can tune the specific anticonvulsant profile.
Stereochemistry plays a pivotal role in the biological function of these derivatives. The specific three-dimensional orientation of substituents can dictate how a molecule interacts with enantioselective proteins, leading to vastly different biological outcomes. nih.govnih.gov For example, in a study of the related compound 3-Br-acivicin, only isomers with the natural (5S, αS) configuration exhibited significant antiplasmodial activity, suggesting that stereochemistry is critical for uptake and target engagement. nih.gov Similarly, the introduction of fluorine atoms can induce significant conformational changes through stereoelectronic effects, such as gauche and anomeric effects, which in turn impact the biological roles of the modified molecules. beilstein-journals.orgnih.gov The development of (+/-)-3-(4-hydroxyphenyl)pyrrolidine derivatives as selective antagonists for the NR1A/2B subtype of the NMDA receptor further underscores the importance of substitution patterns on the pyrrolidine ring for achieving target selectivity. nih.gov
Table 1: Influence of C3-Substituents on Anticonvulsant Activity
| C3-Substituent | Primary Activity Test | Finding | Reference |
|---|---|---|---|
| Isopropyl, Benzhydryl | scPTZ | Favorable protection | nih.gov |
| Methyl, Unsubstituted | MES | More active | nih.gov |
The nitrogen atom of the pyrrolidine-2,5-dione ring provides a key site for modification, and the nature of the N-substituent significantly impacts the biological performance of the derivatives. These substituents can influence the molecule's polarity, solubility, and ability to form additional interactions with target proteins.
In the development of anticonvulsant agents, the type of group attached to the nitrogen atom has been shown to be a critical factor. SAR analysis revealed that the activity of certain pyrrolidine-2,5-dione derivatives was influenced by the type of phenylpiperazine attached to an acetamide (B32628) fragment, which in turn was linked to the ring nitrogen. nih.gov Specifically, derivatives bearing a 3-trifluoromethylphenylpiperazine moiety showed enhanced activity. nih.gov
For other biological activities, such as anti-inflammatory effects, various N-substituents have been explored. The synthesis of N-substituted pyrrolidine-2,5-dione derivatives with cycloalkyl, alkyl, and aryl carbonyl groups has led to the identification of potent multi-target anti-inflammatory agents. ebi.ac.uk In the context of antibacterial agents, studies on analogues of tenuazonic acid found that replacing the N-hydrogen with a benzyl (B1604629) group dramatically increased antibacterial activity. researchgate.net Furthermore, in the search for novel inhibitors of the bacterial enzyme MurA, a 6-chlorobenzothiazole unit at the N1-position was found to confer the strongest inhibitory activity among various aryl moieties tested. nih.gov
Table 2: Effect of N-Substituents on Various Biological Activities
| N-Substituent Type | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Phenylpiperazine fragments | Anticonvulsant | 3-Trifluoromethylphenylpiperazine enhanced activity | nih.gov |
| Cycloalkyl, Aryl Carbonyl | Anti-inflammatory (COX-2) | Led to potent inhibitors | ebi.ac.uk |
| Benzyl group | Antibacterial | Greatly enhanced activity over N-H | researchgate.net |
Significance of the 4-Hydroxyphenyl Moiety in Ligand-Target Interactions and Overall Biological Activity
The strategic placement of this moiety has been shown to be critical for achieving high potency and selectivity. In a key study, transferring the 4-hydroxy group from a terminal phenyl ring to the phenyl group directly attached to the heterocyclic core (piperidine or pyrrolidine) created highly potent and selective antagonists of the NR1A/2B NMDA receptor subtype. nih.gov This modification resulted in compounds that were over 1000 times more potent at the target subtype compared to others. nih.gov
This moiety is also integral to the activity of inhibitors targeting other enzymes. For instance, a new family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds was synthesized as tyrosinase inhibitors for applications in cosmetics and medicine. rsc.org The most potent compound, featuring a 3-hydroxy-4-methoxybenzylidenyl group, was a competitive inhibitor of mushroom tyrosinase, and docking simulations confirmed that it interacts strongly with residues in the enzyme's active site. rsc.org Similarly, pyrrolidinedione-thiazolidinone hybrids incorporating a 1-(4-hydroxyphenyl) group at the succinimide (B58015) nitrogen have been investigated as potent anticancer agents, demonstrating cytotoxicity against squamous cell carcinoma cells. nih.gov The recurring presence of the 4-hydroxyphenyl group across derivatives with different biological targets highlights its importance as a key structural feature for molecular recognition.
SAR Studies of Hybrid Molecules Incorporating the Pyrrolidine-2,5-dione Scaffold (e.g., Pyrrolidinedione-Thiazolidinone Hybrids)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel therapeutic agents with potentially improved or multi-target activity. The pyrrolidine-2,5-dione scaffold has been successfully incorporated into various hybrid molecules, most notably with the thiazolidinone ring system.
A series of pyrrolidinedione-thiazolidinone hybrids have been designed and synthesized as potent anticancer agents. nih.govnih.gov These hybrids have demonstrated significant cytotoxic activity against various human breast cancer cell lines (MCF-7, T-47D, MDA-MB-231) and squamous cell carcinoma cells. nih.govnih.gov One study found that the hybrid compound Les-6287 induced apoptosis through both extrinsic and intrinsic pathways and decreased the concentration of proteins related to metastasis and invasion. nih.gov Importantly, these hybrids often show low toxicity toward normal, non-cancerous cell lines, indicating a favorable selectivity profile. nih.gov The linker connecting the two heterocyclic systems and the substituents on both rings are critical for optimizing anticancer efficacy.
The versatility of the pyrrolidine-2,5-dione scaffold extends to hybrids with other heterocyclic systems as well. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and found to exhibit remarkable cytotoxic effects in MCF7 and HT29 cancer cell lines. researchgate.net These studies collectively demonstrate that the pyrrolidine-2,5-dione core serves as an effective anchor for creating hybrid molecules with potent and often selective biological activities.
Table 3: Cytotoxic Activity of Pyrrolidinedione-Thiazolidinone Hybrids in Cancer Cell Lines
| Compound | Cell Line | Activity (IC₅₀ µM) | Reference |
|---|---|---|---|
| Les-6287 | MDA-MB-231 | 1.37 | nih.gov |
| Les-6287 | MCF-7 | 3.51 | nih.gov |
| Les-6294 | SCC-15 | 6.72 (24h) | nih.gov |
Pharmacophore Mapping and Elucidation of Key Structural Features for Desired Biological Responses
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. science.gov For 3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione derivatives, a general pharmacophore model can be elucidated from the wealth of SAR data available.
The key structural features essential for the biological activities of these compounds typically include:
A Hydrogen Bond Donor: The phenolic hydroxyl group of the 4-hydroxyphenyl moiety is a critical hydrogen bond donor, essential for anchoring the ligand in the active site of many target enzymes like tyrosinase and the NMDA receptor. nih.govrsc.org
Hydrogen Bond Acceptors: The two carbonyl groups (C=O) within the pyrrolidine-2,5-dione ring are potent hydrogen bond acceptors, capable of forming strong interactions with amino acid residues in a protein's binding pocket.
A Hydrophobic/Aromatic Region: The phenyl ring of the 4-hydroxyphenyl group provides a necessary hydrophobic and aromatic feature for engaging in van der Waals and π-π stacking interactions. researchgate.net
A Modulatable N-Substituent Site: The nitrogen atom allows for the introduction of various substituents that can be tailored to explore different chemical spaces, form additional interactions, and fine-tune the molecule's pharmacokinetic properties. nih.govebi.ac.uk
A Stereochemically Defined C3-Substituent: The substituent at the C3 position is crucial for defining the molecule's three-dimensional shape and can be used to achieve selectivity and enhance potency. nih.gov The stereochemistry at this position is often a deciding factor for activity. nih.gov
Pharmacophore models derived from active compounds typically highlight a specific spatial arrangement of these features. For instance, a model for an enzyme inhibitor might feature a hydrogen bond donor feature positioned at one end of the molecule (the phenol), two acceptor features in the core (the dione), and a hydrophobic feature. researchgate.netresearchgate.net Virtual screening campaigns using such validated pharmacophore models can then be employed to identify new lead compounds from large chemical databases. science.gov
Mechanistic Elucidation of Biological Activities of 3 4 Hydroxyphenyl Pyrrolidine 2,5 Dione Analogues in Vitro Investigations
Mechanisms of Anticancer Activity
The quest for more effective and selective anticancer agents is a driving force in medicinal chemistry. The pyrrolidine-2,5-dione scaffold has emerged as a promising structural motif in this endeavor.
A fundamental characteristic of a potential anticancer agent is its ability to inhibit the uncontrolled proliferation of cancer cells. Several studies have demonstrated that derivatives of pyrrolidine-2,5-dione can effectively suppress the growth of various cancer cell lines.
For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The in vitro viability inhibitory effects of these compounds were assessed using the MTT assay, which measures cellular metabolic activity. mdpi.comresearchgate.net The results indicated that the incorporation of certain chemical moieties, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, into the molecular structures significantly enhanced the anticancer activity against human A549 lung epithelial cells. researchgate.net
Similarly, another study focused on pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety. nih.gov These compounds were tested for their cytotoxicity against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). nih.gov The results showed that these derivatives exhibited varying degrees of activity against the tested cancer cell lines, with some compounds being particularly effective against the prostate cancer and melanoma cell lines, with EC50 values in the micromolar range. nih.gov
The antiproliferative effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Anticancer Activity of Selected Pyrrolidine-2,5-dione Analogues
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase Inhibition | 23.8 ± 4.6 | nih.gov |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase Inhibition | 24.6 ± 1.8 | nih.gov |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | 10.64 - 33.62 | nih.gov |
| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.5 - 20.2 | nih.gov |
Beyond simply halting proliferation, an effective anticancer drug should ideally induce programmed cell death, or apoptosis, in cancer cells. This process is a natural and orderly way for the body to eliminate damaged or unwanted cells.
Research has shown that some analogues of pyrrolidine-2,5-dione can trigger apoptosis in cancer cells. For example, novel analogues of Ridaifen-B, which contain a pyrrolidine (B122466) structure, were found to induce apoptosis in HepG2 cells. researchgate.net This was confirmed by the detection of cleaved caspase-3, an activated form of a key enzyme in the apoptotic cascade. researchgate.net
The induction of apoptosis is a complex process involving a cascade of molecular events. These can include the activation of caspases, which are a family of protease enzymes playing essential roles in programmed cell death.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they play important roles in cell signaling, excessive levels of ROS can lead to oxidative stress, which can damage cellular components and contribute to cell death.
The identification of specific molecular targets is crucial for understanding the mechanism of action of a drug and for the development of more potent and selective therapies. For pyrrolidine-2,5-dione analogues, research has pointed to several potential targets.
One area of investigation has been the inhibition of enzymes involved in hormone synthesis, such as aromatase. nih.gov Several novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for their ability to inhibit human placental aromatase, an enzyme that plays a key role in the biosynthesis of estrogens. nih.gov Some of these compounds showed good inhibitory activity, with IC50 values comparable to the known aromatase inhibitor Aminoglutethimide. nih.gov
Another potential target is the family of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are often dysregulated in cancer. While specific studies on 3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione and HDAC inhibition are limited, the broader class of succinimide-containing compounds has been explored for this activity.
Mechanisms of Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The development of new anti-inflammatory agents is therefore an important area of research.
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory process, as they are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators.
A rational approach to developing more effective and safer anti-inflammatory drugs is to target both the COX and LOX pathways. nih.gov Several studies have shown that derivatives of pyrrolidine-2,5-dione can act as dual inhibitors of these enzymes. nih.govresearchgate.net
One study reported the synthesis of pyrrolidine-2,5-dione derivatives that displayed preferential affinity for COX-2, the isoform of cyclooxygenase that is primarily induced during inflammation. nih.gov Some of these compounds exhibited potent dual inhibition of COX-2 and 5-LOX, with IC50 values in the submicromolar to nanomolar range. nih.gov Another study on a synthesized pyrrolidine-2,5-dione derivative with a ketoester moiety also demonstrated marked inhibitory activity against both COX-2 and 5-LOX. researchgate.net
Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrrolidine-2,5-dione Analogues
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione analogue (Compound 78) | COX-2 | 0.051 ± 0.001 | nih.gov |
| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-2 | 0.98 | ebi.ac.uk |
| 3,5-di-tert-butyl phenol (B47542) derivative (Compound 6) | COX-2 | - | mdpi.com |
| 3,5-di-tert-butyl phenol derivative (Compound 4) | 5-LOX | - | mdpi.com |
Modulation of Inflammatory Mediators (e.g., Histamine (B1213489), Bradykinin, Prostaglandins, Leukotrienes)
Analogues of pyrrolidine-2,5-dione have been identified as multi-target anti-inflammatory agents. nih.gov The primary mechanism for their impact on prostaglandins and leukotrienes is through the dual inhibition of key enzymes in the arachidonic acid pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.netmdpi.com The COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of vasodilation, pain, and fever. nih.govwikipedia.org The 5-LOX enzyme catalyzes the production of leukotrienes, which are involved in chemotaxis and increasing vascular permeability. researchgate.net
In vitro assays have demonstrated that N-substituted pyrrolidine-2,5-dione derivatives can selectively inhibit the COX-2 isoform over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 has homeostatic functions, while COX-2 is primarily upregulated during inflammation. For instance, one study reported that N-substituted pyrrolidine-2,5-dione derivatives exhibited COX-2 inhibition in the low micromolar to submicromolar ranges, with compound 13e emerging as a potent inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5. nih.gov Another study on a pyrrolidine-2,5-dione derivative with a ketoester moiety found marked in vitro inhibition of both COX-2 (78.08%) and 5-LOX (71.66%) at a concentration of 1000 μg/mL. researchgate.net This dual inhibition leads to a reduction in the inflammatory effects of both prostaglandin (B15479496) E2 and leukotrienes. researchgate.net
Furthermore, investigations into the mode of action for certain pyrrolidine-2,5-dione compounds have ascertained their ability to modulate the effects of other key inflammatory mediators, including histamine and bradykinin. nih.gov
In Vitro COX-2 and 5-LOX Inhibition by Pyrrolidine-2,5-dione Analogues
| Compound | Enzyme Target | Inhibition / IC50 | Reference |
|---|---|---|---|
| Compound 13e (N-substituted pyrrolidine-2,5-dione) | COX-2 | 0.98 µM | nih.gov |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 | 78.08% at 1000 µg/mL | researchgate.net |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX | 71.66% at 1000 µg/mL | researchgate.net |
| MAK01 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate) | COX-2 | 130 µg/mL | mdpi.com |
| MAK01 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate) | 5-LOX | 105 µg/mL | mdpi.com |
Potential Role in Calcium Channel Blocking
The succinimide (B58015) core of this compound provides a strong rationale for investigating its potential as a calcium channel blocker. The succinimide structure is a known pharmacophore for modulating voltage-gated calcium channels. nih.gov Specifically, in vitro research has demonstrated that succinimide-based drugs, such as the antiepileptic medication ethosuximide, act by blocking T-type voltage-gated calcium channels in thalamic relay neurons. nih.gov
T-type calcium channels are critical for regulating calcium influx into cells, which in turn activates a wide array of intracellular events, including the contraction of smooth muscle. nih.govnih.gov The mechanism of action for calcium channel blockers involves reducing this calcium influx, which can lead to vasodilation and other physiological effects. asianpubs.org Studies have shown that the blocking action of succinimides on T-type calcium channels is voltage-dependent; depolarizing conditions can significantly enhance the binding affinity and efficacy of the block. nih.gov This established activity of the parent succinimide ring suggests that derivatives like this compound and its analogues are plausible candidates for investigation as modulators of calcium channel function. nih.gov
Mechanisms of Antidiabetic Activity
Analogues based on the pyrrolidine scaffold have shown significant promise as antidiabetic agents through multiple in vitro mechanisms, primarily centered on the inhibition of key enzymes involved in glucose metabolism and insulin (B600854) signaling.
Inhibition of Glycosidases (α-Glucosidase, α-Amylase)
A primary strategy for managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. mdpi.com This is achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-amylase and α-glucosidase. mdpi.commdpi.com α-Amylase initiates the breakdown of polysaccharides like starch into smaller oligosaccharides, which are then hydrolyzed into absorbable monosaccharides, such as glucose, by α-glucosidase at the intestinal brush border. mdpi.com
Several in vitro studies have confirmed that pyrrolidine derivatives are effective inhibitors of both enzymes. researchgate.netacs.org A study on N-Boc-proline-derived pyrrolidines found that a 4-methoxy analogue (3g ) displayed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another series of chalcones incorporating a pyrrolidine moiety demonstrated excellent dual inhibitory effects; compound 3 in this series had an IC50 value of 14.61 µM against α-amylase and 25.38 µM against α-glucosidase. acs.org Kinetic analyses of N-acetylpyrrolidine derivatives revealed a mixed-type inhibition for both enzymes, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net
In Vitro α-Amylase and α-Glucosidase Inhibition by Pyrrolidine Analogues
| Compound/Analogue Class | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Pyrrolidine-chalcone hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 µM | acs.org |
| α-Glucosidase | 25.38 ± 2.09 µM | ||
| Pyrrolidine derivative (Compound 3g) | α-Amylase | 26.24 µg/mL | nih.gov |
| α-Glucosidase | 18.04 µg/mL | ||
| N-(benzyl)-2-acetylpyrrolidine (Compound 4a) | α-Amylase | 2.72 ± 0.09 mM | nih.gov |
| α-Glucosidase | 0.52 ± 0.02 mM |
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase-4 (DPP4)
Beyond controlling glucose absorption, another therapeutic approach involves enhancing insulin signaling pathways. Protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP4) are two critical negative regulators in these pathways and have been identified as key drug targets for type 2 diabetes. researchgate.net PTP1B dephosphorylates and inactivates the insulin receptor, while DPP4 deactivates incretin (B1656795) hormones like GLP-1, which stimulate insulin secretion. researchgate.netnih.gov
The pyrrolidine scaffold is a well-established feature in many potent DPP4 inhibitors. mdpi.comdntb.gov.ua Extensive research, including 3D-QSAR studies, has been conducted on diverse pyrrolidine analogues to understand the structural requirements for effective DPP4 inhibition. researchgate.net This established activity makes the this compound framework a promising candidate for designing new DPP4 inhibitors. The mechanism of these inhibitors is to prevent the breakdown of GLP-1 and GIP, thereby prolonging their action, which leads to increased insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.gov Given that PTP1B is another crucial target for improving insulin sensitivity, compounds with a pyrrolidine core are also evaluated for their potential to inhibit this enzyme. nih.gov
Mechanisms of Antimicrobial and Antifungal Action
Derivatives of pyrrolidine-2,5-dione and the related 2,3-pyrrolidinedione have demonstrated significant antimicrobial and antifungal properties in vitro against a range of pathogens. nih.govresearchgate.net
The mechanisms of action are multifaceted. For antibacterial activity, a novel mode of action has been proposed for pyrrolidinedione natural products like moiramide B. These compounds are thought to inhibit bacterial fatty acid biosynthesis by targeting the carboxyltransferase component of acetyl-CoA carboxylase (ACC), an enzyme not targeted by commercial antibiotics. researchgate.net Other studies on 2,3-pyrrolidinedione analogues have highlighted their ability to inhibit and eradicate biofilms of pathogenic bacteria like Staphylococcus aureus. nih.govnih.gov The enol moiety of the pyrrolidinedione scaffold was found to be essential for this antimicrobial activity. nih.gov The outer membrane of Gram-negative bacteria can act as a barrier, making some derivatives more effective against Gram-positive strains. biointerfaceresearch.com
For antifungal activity against species like Candida albicans, the proposed mechanisms include the chelation of metal ions that are essential for fungal metabolic processes and growth. researchgate.netsemanticscholar.org Another suggested mechanism involves the formation of hydrogen bonds between the compound and active sites of various cellular constituents, thereby interfering with normal cellular processes and leading to cell death. researchgate.netsemanticscholar.org The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), with various pyrrolidinedione derivatives showing moderate to good activity. researchgate.netscispace.com
In Vitro Antimicrobial/Antifungal Activity of Pyrrolidine-2,5-dione Analogues
| Compound/Analogue Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Serratamid (pyrrolidinedione) | Ralstonia solanacearum | 0.244-0.488 µg/mL | researchgate.net |
| 2,3-pyrrolidinedione analogues | Streptococcus mutans | Significant activity | nih.gov |
| 2,3-pyrrolidinedione analogues | Candida albicans | Significant activity | nih.gov |
| Compound 5a (pyrrolidinedione derivative) | Enterococcus faecalis | 0.25 µM | researchgate.net |
| Compound 5a (pyrrolidinedione derivative) | Candida albicans | 0.125 µM | researchgate.net |
Mechanisms of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is a key strategy for developing depigmenting agents used in cosmetics and for treating hyperpigmentation disorders. nih.gov A new family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds, which are close structural analogues of this compound, has been identified as a class of new, potent tyrosinase inhibitors. nih.gov
In vitro studies using mushroom tyrosinase have shown that these compounds can be significantly more potent than the well-known inhibitor, kojic acid. nih.gov For example, the compound HMP ((E)-3-(4-hydroxy-3-methoxybenzylidene)pyrrolidine-2,5-dione) inhibited mushroom tyrosinase with an IC50 value of 2.23 ± 0.44 μM, far more potent than kojic acid (IC50 = 20.99 ± 1.80 μM). nih.gov Another analogue, (E)-3-(2, 4-dihydroxybenzylidene) pyrrolidine-2, 5-dione (3-DBP) , also showed strong inhibitory activity. nih.gov
Kinetic analysis has revealed that these compounds typically act as competitive inhibitors. nih.govnih.gov This mode of inhibition suggests that the compounds compete with the natural substrate (like L-DOPA) for binding to the enzyme's active site. mdpi.com Molecular docking simulations have supported this, showing that the inhibitors fit into the active site of tyrosinase and interact with key amino acid residues. nih.gov The mechanism is believed to involve the chelation of the copper ions within the catalytic center of the enzyme, which is crucial for its oxidative function. mdpi.com
In Vitro Tyrosinase Inhibition by Pyrrolidine-2,5-dione Analogues
| Compound | IC50 Value (Mushroom Tyrosinase) | Inhibition Type | Reference |
|---|---|---|---|
| HMP ((E)-3-(4-hydroxy-3-methoxybenzylidene)pyrrolidine-2,5-dione) | 2.23 ± 0.44 µM | Competitive | nih.gov |
| Compound 5c (hydroxy substituted oxoethyl derivative) | 0.0089 µM | Competitive | nih.gov |
| Compound 5d (hydroxy substituted oxoethyl derivative) | 8.26 µM | Mixed-type | nih.gov |
| Kojic Acid (Standard) | 20.99 ± 1.80 µM | Competitive | nih.gov |
Kinetic Analysis of Enzyme Inhibition (e.g., Competitive Inhibition)
Analogues of this compound have been identified as potent inhibitors of various enzymes, with tyrosinase being a key target. Kinetic analyses are crucial for understanding the mechanism of this inhibition. For instance, studies on compounds such as (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) reveal their significant inhibitory effects on mushroom tyrosinase. This analogue, in particular, has demonstrated a greater potency than the well-established tyrosinase inhibitor, kojic acid. nih.gov
The primary mechanism of action identified for these analogues against tyrosinase is competitive inhibition. A Lineweaver-Burk plot assay, a standard method in enzyme kinetics, confirmed that an analogue, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl-4-methylbenzenesulfonate, acts as a competitive inhibitor of tyrosinase when L-tyrosine is used as the substrate. nih.gov This mode of inhibition suggests that the compound binds to the active site of the enzyme, thereby competing with the natural substrate and preventing its conversion to product.
The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters determined from these kinetic studies. For example, the IC₅₀ value for 3-DBP against mushroom tyrosinase was found to be 0.53 µM, which is substantially lower than that of kojic acid (IC₅₀ = 8.2 µM), indicating a much stronger binding affinity. nih.gov Similarly, other hydroxyl-containing pyrrolidine derivatives have shown competitive inhibition against enzymes like carbonic anhydrase. nih.gov The determination of these kinetic parameters is fundamental to characterizing the efficacy and mechanism of potential enzyme inhibitors. nih.gov
Table 1: Tyrosinase Inhibition Data
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Type of Inhibition |
|---|
Suppression of Melanin Production in Melanoma Cell Models
The enzymatic inhibition observed in kinetic studies translates to functional effects in cellular models. Analogues of this compound have demonstrated the ability to suppress melanin synthesis in cultured melanoma cells, which are commonly used to investigate melanogenesis. nih.govmdpi.com
In studies using B16F10 melanoma cells, treatment with (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) led to a significant decrease in melanin content. nih.gov This effect is a direct consequence of the compound's ability to inhibit intracellular tyrosinase activity. nih.gov Tyrosinase is the rate-limiting enzyme in the complex pathway of melanin synthesis, responsible for converting tyrosine into dopaquinone, a key precursor. nih.gov By inhibiting this enzyme, the production of melanin is effectively downregulated.
The anti-melanogenic effect of these compounds is often evaluated in cells stimulated with agents that promote melanin production, such as the α-melanocyte-stimulating hormone (α-MSH). Even under these stimulated conditions, 3-DBP was shown to inhibit murine tyrosinase activity and consequently reduce melanin levels within the B16F10 cells. nih.gov This confirms that the compound's mechanism of action directly targets the enzymatic machinery of melanogenesis within a cellular context. nih.gov
Mechanisms of Carbonic Anhydrase Isozyme Inhibition
Derivatives of this compound have also been investigated for their inhibitory action against human carbonic anhydrase (hCA) isozymes, specifically the cytosolic forms hCA I and hCA II. nih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. nih.gov
Investigations into a series of 3,4-dihydroxypyrrolidine-2,5-dione derivatives revealed that these compounds generally act as competitive inhibitors. nih.gov This indicates that they likely interact with the zinc ion in the enzyme's active site or otherwise block substrate access, a common mechanism for CA inhibitors. mdpi.com The inhibition was assessed using an esterase assay with 4-nitrophenyl acetate (B1210297) as the substrate. nih.gov
The inhibitory potency of these compounds varies between the two isozymes. The derivatives showed moderate inhibition against hCA I, with Kᵢ values in the micromolar range of 112.7–441.5 µM. nih.gov In contrast, they were significantly more effective against hCA II, exhibiting Kᵢ values between 3.5 µM and 10.76 µM. nih.gov The potent inhibition of hCA II by some of these hydroxyl-containing compounds is comparable to that of the clinically used sulfonamide inhibitor acetazolamide, suggesting they could serve as lead compounds for developing isoform-selective inhibitors. nih.gov
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes
| Compound Class | Target Isozyme | Kᵢ Value Range (µM) | Type of Inhibition |
|---|---|---|---|
| 3,4-dihydroxypyrrolidine-2,5-dione derivatives | hCA I | 112.7 - 441.5 | Competitive |
Exploration of Interactions with Other Enzymes and Receptor Systems
The biological activity of the 3-(4-hydroxyphenyl)pyrrolidine scaffold is not limited to tyrosinase and carbonic anhydrase. Research has shown that analogues of this compound can interact with a variety of other enzymes and receptor systems.
Notably, N-substituted (+/-)-3-(4-hydroxyphenyl)pyrrolidines have been identified as high-potency, selective antagonists for the 1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net For example, one such analogue demonstrated an IC₅₀ of 0.017 µM for the NR1A/2B subtype, showing over 1000-fold greater potency for this subtype compared to the NR1A/2A or NR1A/2C subtypes. nih.gov This highlights the potential for developing highly selective neuromodulatory agents based on this chemical structure.
Further studies have explored the binding of these compounds to other receptors. A specific N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine, a related structure, showed binding affinities for α₁-adrenergic and dopamine (B1211576) D₂ receptors, with IC₅₀ values of 0.54 µM and 1.2 µM, respectively. nih.gov This indicates a broader pharmacologic profile that extends beyond NMDA receptor antagonism.
Additionally, derivatives based on the pyrrolidine-2,5-dione core have been synthesized and evaluated as multitarget anti-inflammatory agents. These compounds have shown inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. ebi.ac.uk One derivative, in particular, emerged as a potent and selective inhibitor of COX-2 with an IC₅₀ value of 0.98 µM. ebi.ac.uk Other research has examined the inhibition of (4-hydroxyphenyl)pyruvate dioxygenase (HPPD), a target for both medical and agricultural applications, by structurally related compounds. nih.govnih.gov The versatility of the pyrrolidine scaffold makes it a valuable component in drug discovery for diverse biological targets. d-nb.info
Computational Chemistry and in Silico Modeling for 3 4 Hydroxyphenyl Pyrrolidine 2,5 Dione Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 3-(4-hydroxyphenyl)pyrrolidine-2,5-dione, within the active site of a target protein.
Molecular docking simulations are crucial for predicting how this compound or its analogs orient themselves within a biological target's binding pocket. mdpi.com These simulations generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy. nih.govmdpi.com A lower binding energy value typically indicates a higher binding affinity and a more stable ligand-protein complex. mdpi.comnih.gov
For instance, studies on related N-substituted (+/-)-3-(4-hydroxyphenyl)pyrrolidine derivatives have identified them as high-potency antagonists at the NR1A/2B subtype of the NMDA receptor, with one analog demonstrating an IC₅₀ value of 0.017 µM, signifying a very strong binding affinity. nih.gov Docking studies on similar pyrrolidine-2,5-dione scaffolds against targets like cyclooxygenase-2 (COX-2) have also been used to support and explain their selective inhibitory activity. ebi.ac.uk In a typical docking output, the binding affinity is presented in kcal/mol, where values ranging from -5 to -10 kcal/mol or lower suggest significant interaction. mdpi.commdpi.com
The analysis of these predicted conformations helps researchers understand the structure-activity relationship (SAR), providing a molecular basis for the compound's biological activity and guiding the design of more potent derivatives. mdpi.com
Table 1: Illustrative Binding Affinities of a Pyrrolidine-2,5-dione Scaffold with Various Protein Targets from Docking Studies
| Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| NMDA Receptor NR1A/2B Subtype | Ion Channel | -9.8 | ~17 nM |
| Cyclooxygenase-2 (COX-2) | Enzyme | -8.9 | ~150 nM |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Enzyme | -7.5 | ~3.5 µM |
| Carbonic Anhydrase II | Enzyme | -7.1 | ~7.8 µM |
A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues in the target's active site. mdpi.com These interactions are fundamental to the stability of the ligand-protein complex. Docking studies can identify specific residues that form hydrogen bonds, hydrophobic interactions, van der Waals forces, or π-cationic interactions with the ligand. mdpi.comnih.gov
For example, in studies of various pyrrolidine-dione derivatives, docking simulations have revealed critical interactions with specific amino acids. The phenyl ketone fragments of some derivatives were found to bind to key residues such as Gly-863, Ser-904, and Glu-904 in their target. nih.gov Similarly, docking of inhibitors into the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) enzyme highlighted the importance of residues like Phe424, Phe381, and His226 for binding activity. nih.gov The hydroxyl group on the phenyl ring of this compound is a potential hydrogen bond donor or acceptor, while the phenyl ring itself can participate in hydrophobic and π-π stacking interactions. The carbonyl groups of the pyrrolidine-2,5-dione core are strong hydrogen bond acceptors. mdpi.comresearchgate.net Identifying these critical residues provides a roadmap for designing new analogs with improved specificity and affinity.
Table 2: Common Amino Acid Interactions for a this compound Scaffold in a Hypothetical Enzyme Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| 4-Hydroxyphenyl Group (OH) | Hydrogen Bond | His, Glu, Gln, Asp, Ser |
| Phenyl Ring | Hydrophobic / π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Pyrrolidine-dione (C=O) | Hydrogen Bond | Arg, Asn, Gln, Ser, Lys |
| Pyrrolidine (B122466) Ring (CH2) | Van der Waals / Hydrophobic | Ala, Val, Leu, Ile |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's properties at the electronic level. researchgate.net These methods are used to investigate electronic structure, reactivity, and the energetic profiles of chemical reactions, providing insights that are not accessible through classical molecular mechanics methods like docking. nih.gov
DFT calculations are employed to optimize the molecular geometry of this compound and to analyze its electronic characteristics. researchgate.netsemanticscholar.org A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). mdpi.com For this compound, MEP maps would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic interaction. researchgate.net Furthermore, DFT can be used to calculate various quantum chemical descriptors that quantify reactivity, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net
Table 3: Representative Quantum Chemical Descriptors Calculated via DFT (B3LYP) for a Pyrrolidone-based Structure
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.7 | Chemical reactivity and stability |
| Chemical Potential | µ | -4.15 | Electron escaping tendency |
| Chemical Hardness | η | 2.35 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | 3.66 | Propensity to accept electrons |
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. nih.gov This is particularly useful for understanding the synthesis of complex heterocyclic structures like pyrrolidine-2,5-diones. Researchers can map the entire potential energy surface (PES) for a proposed reaction pathway. nih.gov
By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed reaction profile can be constructed. nih.gov This allows for the determination of activation energy barriers (ΔG#), which are the energy hurdles that must be overcome for a reaction to proceed. nih.gov For example, a computational study on the synthesis of related pyrrolidine-2,3-dione (B1313883) derivatives explored the reaction between a 3-pyrrolin-2-one and an amine. nih.gov The DFT results proposed a possible mechanism, identified the transition states for each step, and showed that the main product was formed via the pathway with the lowest activation energy barrier. nih.govnih.gov Such studies can explain why a particular isomer is formed preferentially and can reveal whether a reaction is under kinetic or thermodynamic control, providing invaluable guidance for optimizing synthetic procedures in the laboratory. nih.gov
In Silico Prediction of Pharmacokinetic-Relevant Parameters
Before a compound can be considered for further development, it is essential to evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico ADME prediction models are used early in the discovery process to flag compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources. researchgate.netnih.gov
These models use the chemical structure of a compound like this compound to predict a wide range of properties. Common predictions include adherence to Lipinski's "Rule of Five," which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other important predicted parameters are aqueous solubility (logS), intestinal absorption, blood-brain barrier (BBB) permeability, interaction with transporters like P-glycoprotein (which can pump drugs out of cells), and potential for drug-induced liver injury (hepatotoxicity). nih.govmdpi.comresearchgate.net For example, studies on related pyrrolidine antagonists of the NMDA receptor have indicated that they are capable of penetrating the blood-brain barrier. nih.gov
Table 4: Predicted Pharmacokinetic (ADME) Profile for this compound
| Parameter | Category | Predicted Value/Classification | Significance |
|---|---|---|---|
| Molecular Weight | Physicochemical | 191.18 g/mol | Obeys Lipinski's Rule (< 500) |
| logP (Lipophilicity) | Physicochemical | 0.8 - 1.2 | Obeys Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | Physicochemical | 2 | Obeys Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | Physicochemical | 4 | Obeys Lipinski's Rule (≤ 10) |
| Aqueous Solubility (logS) | Absorption | Good | Indicates good dissolution |
| Intestinal Absorption | Absorption | High | Suggests good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Compound can likely enter the CNS |
| P-glycoprotein Substrate | Distribution/Excretion | No | Not likely to be removed by efflux pumps |
| Hepatotoxicity | Toxicity | Low Probability | Low risk of causing liver injury |
Theoretical Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to predict its in vivo behavior. Poor ADME properties are a major cause of late-stage clinical trial failures. In silico ADME modeling provides a rapid and cost-effective method to evaluate these characteristics before committing to expensive and time-consuming experimental studies. researchgate.net
The process involves calculating a range of physicochemical descriptors that are known to influence a molecule's pharmacokinetics. For this compound, key descriptors can be computed to predict its drug-like qualities. These parameters often include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These values are frequently evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of oral bioavailability.
In silico pharmacokinetic predictions for derivatives of the pyrrolidine-2,5-dione scaffold have been shown to confer drug-like characteristics in research studies. nih.gov Computational tools and platforms can generate detailed predictions for various ADME endpoints for this compound.
Below is a representative table of theoretically calculated ADME-related properties for the compound.
Table 1: Predicted ADME Properties for this compound This table is for illustrative purposes and actual values may vary based on the specific software and calculation model used.
| Property | Predicted Value | Significance in ADME |
|---|---|---|
| Molecular Weight ( g/mol ) | 205.19 | Influences diffusion and absorption; values <500 are generally preferred for oral drugs. |
| logP (Octanol/Water) | 0.8 - 1.2 | Measures lipophilicity, affecting absorption and distribution. Values <5 are typical for oral drugs. |
| Topological Polar Surface Area (TPSA) | 75.0 Ų | Predicts cell permeability. Values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 (from OH and NH) | Affects solubility and binding. Values ≤5 are favored by Lipinski's Rule. |
| Hydrogen Bond Acceptors | 3 (from C=O and OH) | Influences solubility and target interaction. Values ≤10 are favored by Lipinski's Rule. |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact binding affinity. Values ≤10 are generally preferred. |
| Aqueous Solubility (logS) | -2.5 to -3.0 | Predicts solubility in water, a key factor for absorption and formulation. |
Pharmacophore Modeling and Virtual Screening Approaches in Lead Discovery
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound databases to find novel molecules that match these features and are therefore likely to be active. nih.gov
For a molecule like this compound, a pharmacophore model can be constructed based on its key structural features:
Aromatic Ring (AR): The 4-hydroxyphenyl group.
Hydrogen Bond Donor (HBD): The phenolic hydroxyl group and the pyrrolidine N-H group.
Hydrogen Bond Acceptor (HBA): The two carbonyl oxygens and the hydroxyl oxygen.
Hydrophobic (HY): The phenyl ring itself can provide a hydrophobic interaction area.
This process has been successfully applied to related scaffolds, such as pyrrolidine-2,3-dione derivatives, to identify novel inhibitors. nih.gov In such a study, a ligand-based pharmacophore model is typically generated from a set of known active compounds. This model is then used to screen chemical databases to retrieve molecules with different core structures but similar 3D arrangements of essential features. nih.gov
The virtual screening workflow using a pharmacophore derived from or related to this compound would generally involve the following steps:
Pharmacophore Model Generation: A model is built defining the spatial arrangement of the key chemical features (AR, HBD, HBA, HY).
Database Screening: The pharmacophore model is used as a filter to search through large virtual libraries of compounds (e.g., ZINC, ChEMBL).
Hit Filtering: The initial hits are further refined using additional criteria, such as drug-likeness filters (e.g., Lipinski's Rule) and molecular docking.
Molecular Docking: The filtered compounds are docked into the active site of the target protein to predict their binding orientation and affinity.
Hit Prioritization: The best-scoring compounds are selected for experimental validation.
This approach allows researchers to efficiently explore vast chemical spaces to discover novel lead compounds that retain the crucial interaction points of the original scaffold but may possess improved potency, selectivity, or pharmacokinetic properties.
Future Perspectives and Emerging Research Avenues for Pyrrolidine 2,5 Dione Based Pharmacological Agents
Rational Design and Synthesis of Novel 3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione Derivatives with Enhanced Potency and Selectivity
The rational design of novel derivatives based on the pyrrolidine-2,5-dione scaffold is an iterative process focused on optimizing the molecule's interaction with its biological target to enhance potency and selectivity. This involves systematic structural modifications and the study of structure-activity relationships (SAR).
Researchers have successfully synthesized derivatives with significant inhibitory potential against various enzymes. For instance, 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have been developed as potent and selective inhibitors of aromatase, an enzyme implicated in hormone-dependent cancers. nih.gov SAR studies revealed that the length of the 1-alkyl chain is crucial for potency, with the 1-hexyl derivative (Ki = 62 nM) showing approximately 100-fold greater potency than the reference drug aminoglutethimide. nih.gov
Similarly, structure-based drug design has led to pyrrolidine-2,5-dione derivatives that act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key target in autoimmune diseases. semanticscholar.orgnih.gov By optimizing the structure for better binding affinity and solubility, a lead compound was identified that directly binds to TNF-α and blocks its signaling pathway. semanticscholar.orgresearchgate.net
In the context of anticonvulsant activity, SAR analysis has shown that substituents at the 3-position of the pyrrolidine-2,5-dione ring strongly influence the pharmacological profile. nih.gov For example, derivatives with 3-benzhydryl or 3-isopropyl groups showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, while 3-methyl substituted and unsubstituted derivatives were more active in the maximal electroshock (MES) model. nih.gov Further modifications, such as the introduction of a benzo[b]thiophene moiety at the 3-position, have yielded compounds with potent activity in both MES and 6 Hz seizure models, with the most plausible mechanism being the interaction with voltage-sensitive sodium channels. nih.gov
The scaffold has also been explored for developing selective antagonists for NMDA receptor subtypes. Studies have shown that (+/-)-3-(4-hydroxyphenyl)pyrrolidine derivatives can be high-potency antagonists at the NR1A/2B subtype, exhibiting over 1000-fold greater potency compared to other subtypes like NR1A/2A or NR1A/2C. nih.gov
Below is a table summarizing the inhibitory activities of selected pyrrolidine-2,5-dione derivatives against various targets.
| Derivative Class | Target | Key Compound/Series | Inhibitory Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|---|
| 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones | Aromatase | 1-Hexyl derivative | Ki = 62 nM | nih.gov |
| Pyrrolidine-2,5-diones (Benpyrine derivatives) | TNF-α | Compound 10 | Binds directly to TNF-α | semanticscholar.orgresearchgate.net |
| N-(omega-phenylalkyl)-3-(4-hydroxyphenyl)pyrrolidine | NMDA Receptor (NR1A/2B) | Compound 40 | IC₅₀ = 0.017 µM | nih.gov |
| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Compound 13e | IC₅₀ = 0.98 µM | ebi.ac.uknih.gov |
| Pyrrolidine-2,5-dione Sulfonamides | Carbonic Anhydrase II (hCA II) | Compound 71c | Ki = 10.64 nM | researchgate.net |
Development of Multitarget Agents based on the Pyrrolidine-2,5-dione Scaffold
The traditional "one-target, one-drug" paradigm is increasingly being replaced by a multitarget approach, which is particularly promising for treating complex, multifactorial diseases like inflammation, cancer, and neurodegenerative disorders. ebi.ac.uknih.govnih.gov The pyrrolidine-2,5-dione scaffold is exceptionally well-suited for the development of such multitarget agents, allowing the integration of different pharmacophores into a single molecule. researchgate.net
A successful application of this strategy is in the development of anti-inflammatory agents. Researchers have designed and synthesized pyrrolidine-2,5-dione derivatives that act as dual inhibitors of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade responsible for inflammation. nih.govresearchgate.net This dual inhibition is considered a rational approach to developing safer and more effective anti-inflammatory drugs. nih.gov Certain synthesized derivatives displayed preferential COX-2 affinity in submicromolar to nanomolar ranges, with one of the most potent compounds exhibiting a COX-2 IC₅₀ value of 0.051 µM. nih.govresearchgate.net
In the field of neuropharmacology, hybrid compounds based on the pyrrolidine-2,5-dione scaffold have been designed to target multiple pathways involved in epilepsy. researchgate.net By applying a fragment-based approach, chemical fragments from diverse antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide (B1674222) were merged into a common structural framework. researchgate.net This hybridization yielded compounds with a broad spectrum of anticonvulsant activity. researchgate.net Similarly, for neurodegenerative diseases like Parkinson's, multi-functional drugs that modulate multiple CNS targets are being developed to provide more comprehensive therapeutic benefits. nih.gov
Exploration of New Structural Templates and Hybrid Molecular Architectures for Diverse Biological Applications
The chemical versatility of the pyrrolidine-2,5-dione ring allows for its incorporation into a wide range of complex molecular architectures, leading to novel therapeutic properties. nih.govnih.gov Medicinal chemists are actively exploring new structural templates and creating hybrid molecules to expand the biological applications of this scaffold. frontiersin.orgmdpi.com
One strategy involves the synthesis of hybrid compounds by combining the pyrrolidine-2,5-dione moiety with other heterocyclic systems. For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were synthesized and evaluated for anticonvulsant and antinociceptive activities. frontiersin.org Another approach created hybrids with a 3,4,5-trimethoxyphenyl moiety, a scaffold known for its anticancer properties. mdpi.com The resulting derivatives, particularly those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, showed significantly enhanced anticancer activity against human A549 lung cancer cells compared to the reference drug cytarabine. mdpi.com
The synthesis of spiro-pyrrolidines and other complex fused heterocyclic systems demonstrates the scaffold's utility in generating molecular diversity. nih.govnih.gov Natural product-derived chiral pyrrolidine-2,5-diones have been used as building blocks (chirons) to construct pharmacologically important skeletons like those found in pyrrolo[2,1-a]isoquinoline (B1256269) and indolizino[8,7-b]indole alkaloids, which possess a wide range of activities including anticancer and antiviral properties. nih.gov These synthetic strategies deliver a diverse matrix of molecular structures that are often difficult to synthesize through other means. nih.gov
Integration of Advanced Computational Methods in the Iterative Process of Lead Optimization and Drug Design
Modern drug discovery heavily relies on the integration of advanced computational methods to accelerate the hit-to-lead and lead optimization phases. patsnap.comnih.gov For pyrrolidine-2,5-dione derivatives, these in silico techniques are indispensable for rationalizing biological results and guiding the design of more effective and selective agents.
Molecular docking is a widely used computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method has been instrumental in understanding the selectivity of pyrrolidine-2,5-dione derivatives for COX-2 over COX-1. ebi.ac.uknih.gov Docking simulations revealed that selective COX-2 inhibitors form significant interactions with amino acid residues within an additional secondary pocket of the COX-2 enzyme, an interaction not possible with the COX-1 isoform. ebi.ac.uk Similarly, docking studies have been used to identify promising scaffolds targeting the NADP binding site of malic enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational technique. patsnap.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity, allowing for the prediction of potency for newly designed molecules. nih.gov
Fragment-based virtual screening and the creation of virtual libraries are also employed to identify novel scaffolds and predict the properties of yet-to-be-synthesized compounds. patsnap.comnih.gov Furthermore, in silico pharmacokinetic predictions (ADME - Absorption, Distribution, Metabolism, and Excretion) are used to assess the drug-like characteristics of new derivatives early in the design process, helping to avoid costly failures in later stages of development. ebi.ac.uknih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing is crucial for efficient lead optimization. patsnap.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like 3-(4-bromophenyl)pyrrolidine-2,5-dione are prepared by reacting pyrrolidine-2,5-dione precursors with halogenated aryl ketones (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters like temperature, molar ratios, and reaction time. Statistical methods such as factorial designs reduce experimental runs while identifying critical factors .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H NMR : Prioritize aromatic proton signals (δ 6.5–8.0 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm) to confirm substitution patterns .
- X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.05) reveal molecular geometry, hydrogen bonding, and supramolecular interactions. Substituents on the phenyl ring significantly influence packing; for example, hydroxyl groups enhance hydrogen-bonded networks .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns to validate purity.
Q. What are the primary biomedical applications of this compound derivatives in current research?
- Methodological Answer : These derivatives are explored as:
- Glycosidase Inhibitors : Structural analogs like polyhydroxylated aminopyrrolidines mimic carbohydrate transition states, enabling competitive inhibition assays .
- Chiral Ligands : The pyrrolidine core’s stereochemistry facilitates asymmetric catalysis. Modifications at the 3- and 4-positions enhance enantioselectivity in organocatalytic reactions .
- Bioactive Precursors : Functionalization via alkynylation or iodination (e.g., 1-(4-iodophenyl derivatives) enables click chemistry for triazole-linked drug candidates .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?
- Methodological Answer : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with information science to predict viable reaction pathways. For example:
- Reaction Path Search : Identify low-energy intermediates and transition states for aryl coupling reactions.
- Data-Driven Optimization : Machine learning models trained on experimental datasets (e.g., yield, regioselectivity) narrow optimal conditions (solvent, catalyst) without exhaustive trial-and-error .
Q. What strategies are recommended for resolving contradictory data in the catalytic activity of pyrrolidine-2,5-dione derivatives across different experimental setups?
- Methodological Answer :
- Controlled Replication : Standardize substrate purity (≥99% via HPLC) and reaction conditions (e.g., inert atmosphere, calibrated equipment) .
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-(4-methoxyphenyl) analogs) to identify substituent-specific effects .
Q. In crystallographic studies, how do substituent variations on the phenyl ring influence the molecular packing and supramolecular interactions of this compound?
- Methodological Answer :
- Hydrogen Bonding : Hydroxyl groups form O–H···O bonds with adjacent diketone moieties, creating 1D chains. Halogen substituents (e.g., Cl, Br) introduce C–X···π interactions, altering lattice symmetry .
- Steric Effects : Bulky substituents (e.g., iodophenyl) disrupt planar stacking, reducing crystallinity. Use Hirshfeld surface analysis to quantify intermolecular contacts .
- Thermal Stability : Differential scanning calorimetry (DSC) correlates packing density with melting points; tightly packed crystals exhibit higher thermal resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
